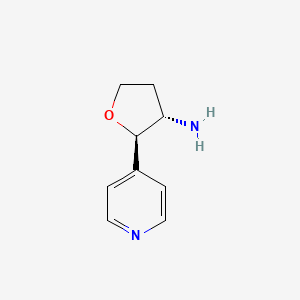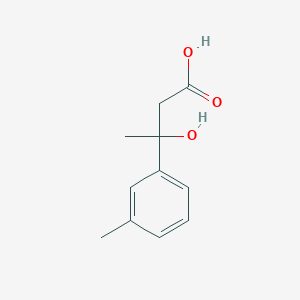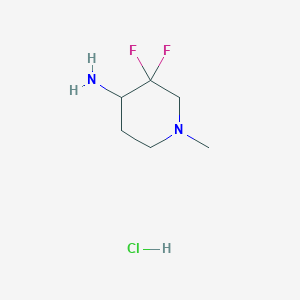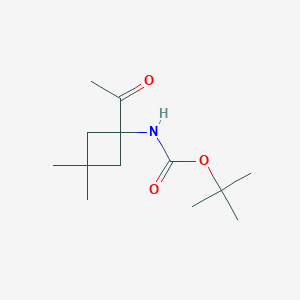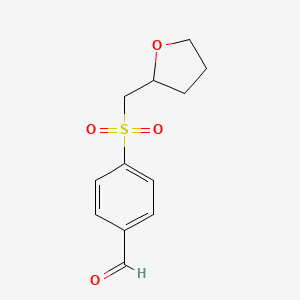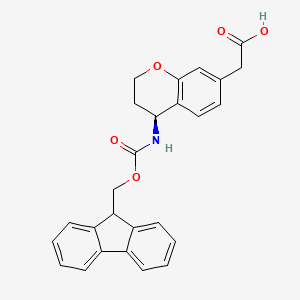
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chroman ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the Fmoc group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive conditions often involve the use of palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Esterification reactions typically require the use of alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield quinone derivatives, while reduction of the Fmoc group results in the formation of the free amine.
Scientific Research Applications
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The chroman ring system can interact with enzymes and receptors, influencing their activity and function. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection strategies, while the chroman ring system provides a versatile scaffold for interactions with biological targets.
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromen-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)14-16-9-10-21-23(11-12-31-24(21)13-16)27-26(30)32-15-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
RQPCUFGIPJXMNT-QHCPKHFHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
Canonical SMILES |
C1COC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
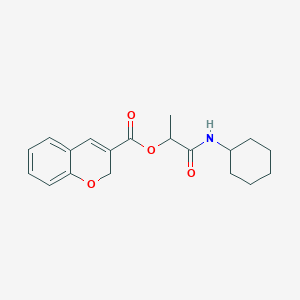
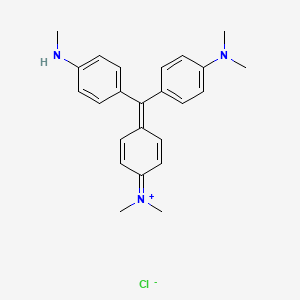
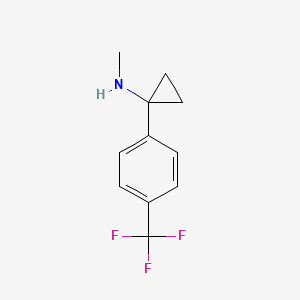

![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
